3-(Methylselanyl)propan-1-ol
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Overview
Description
3-(Methylselanyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a selenium atom bonded to a methyl group, which is further attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylselanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the methylselenol group.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 3-(Methylselanyl)propanal, which can be synthesized via the hydroformylation of allyl methyl selenide.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylselanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(Methylselanyl)propanal or further to 3-(Methylselanyl)propanoic acid.
Reduction: Reduction reactions can convert the compound to 3-(Methylselanyl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: 3-(Methylselanyl)propanal, 3-(Methylselanyl)propanoic acid
Reduction: 3-(Methylselanyl)propan-1-amine
Substitution: 3-(Methylselanyl)propyl chloride, 3-(Methylselanyl)propyl bromide
Scientific Research Applications
3-(Methylselanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for selenium-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-(Methylselanyl)propan-1-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
3-(Methylthio)propan-1-ol: Similar structure but with a sulfur atom instead of selenium.
3-(Methylselanyl)butan-1-ol: Similar structure but with an additional carbon in the backbone.
Selenomethionine: An amino acid derivative containing selenium.
Uniqueness: 3-(Methylselanyl)propan-1-ol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s role in redox biology and its potential therapeutic applications make this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
90454-88-9 |
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Molecular Formula |
C4H10OSe |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
3-methylselanylpropan-1-ol |
InChI |
InChI=1S/C4H10OSe/c1-6-4-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
XSFMRWKOBKJHKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CCCO |
Origin of Product |
United States |
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